molecular formula C14H20N2O B2840416 N-[3-(N-ethylanilino)propyl]prop-2-enamide CAS No. 1156157-40-2

N-[3-(N-ethylanilino)propyl]prop-2-enamide

Cat. No.: B2840416
CAS No.: 1156157-40-2
M. Wt: 232.327
InChI Key: XNVSLISAGDYXPH-UHFFFAOYSA-N
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Description

N-[3-(N-ethylanilino)propyl]prop-2-enamide is a synthetic chemical compound of significant interest in medicinal and agrochemical research, particularly in the development of novel insect repellents. Research indicates that structural analogs of this compound, characterized by specific aliphatic and aromatic hydrophobic domains, have been identified as promising chemotypes for repelling Aedes aegypti mosquitoes, the primary vectors for dengue fever, chikungunya, and yellow fever . Its proposed mechanism of action may involve interaction with the insect olfactory system, potentially through odorant-binding proteins (OBPs) like AaegOBP1, which are critical for host-seeking behavior . This makes it a valuable candidate for researchers employing integrated QSAR, virtual screening, and bioassay techniques to discover and optimize next-generation repellents . The compound is provided as a high-purity material strictly for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVSLISAGDYXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 N Ethylanilino Propyl Prop 2 Enamide

Strategies for Constructing the N-Ethylanilino Moiety

The construction of the N-ethylanilino group is a critical step that relies on the formation of a carbon-nitrogen (C-N) bond between an ethyl group and the nitrogen atom of aniline (B41778). Various synthetic strategies have been developed to achieve this transformation efficiently and selectively.

Direct N-alkylation and reductive amination are two of the most common and established methods for the synthesis of N-ethylaniline and its derivatives.

One straightforward approach is the SN2 alkylation of aniline with an ethyl halide. However, a significant drawback of this method is the potential for overalkylation, leading to the formation of N,N-diethylaniline and even quaternary ammonium salts. pressbooks.pub The reactivity of the primary amine product is similar to the starting aniline, often resulting in a mixture of mono- and di-alkylated products. pressbooks.pub

A more controlled and widely used method is reductive amination . This process involves the reaction of aniline with an aldehyde, such as acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the desired N-ethylaniline. pressbooks.pub This one-pot reaction can be carried out using various reducing agents. A common laboratory method uses sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). pressbooks.pub For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas over a metal catalyst like Nickel or Palladium on carbon (Pd/C) is often preferred. For instance, N-ethyl-2,6-diethyl aniline has been synthesized with excellent yield at room temperature via reductive amination of 2,6-diethyl aniline with acetaldehyde, using Pd/C as a catalyst and ammonium formate as an in-situ hydrogen donor.

Another innovative one-pot synthesis combines the reduction of a nitroaromatic compound and subsequent N-alkylation. For example, N-ethylaniline has been synthesized directly from nitrobenzene and ethanol over a Raney Ni catalyst. sciengine.com In this process, ethanol is reformed to produce hydrogen in-situ, which reduces nitrobenzene to aniline. The aniline then undergoes N-alkylation with ethanol in the same pot, achieving a high conversion of nitrobenzene and a selectivity of up to 85.9% for N-ethylaniline under optimized conditions. sciengine.com

Table 1: Comparison of Amination Methods for N-Ethylaniline Synthesis
MethodReactantsKey Reagents/CatalystsAdvantagesDisadvantagesReference
SN2 AlkylationAniline, Ethyl HalideBaseSimple procedureOveralkylation, formation of byproducts pressbooks.pub
Reductive AminationAniline, AcetaldehydeReducing agent (e.g., NaBH₄, H₂/Pd/C)High selectivity for mono-alkylation, good yieldsRequires a reducing agent pressbooks.pub
One-Pot Synthesis from NitrobenzeneNitrobenzene, EthanolRaney NiHigh atom economy, avoids isolation of aniline intermediateRequires specific catalyst and conditions sciengine.com

The formation of the C-N bond is a cornerstone of organic synthesis. dntb.gov.ua Beyond classical methods, transition-metal-catalyzed reactions, particularly hydroamination, have emerged as powerful, atom-economical strategies for synthesizing amines from readily available alkenes. nih.gov

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as in an alkene. wikipedia.org This reaction is highly atom-economical, as it forms the desired product without generating byproducts. nih.gov While hydroamination can occur without a catalyst for highly electrophilic alkenes, it generally requires a catalyst for unactivated alkenes like ethylene. wikipedia.org A wide range of metal catalysts have been developed for this purpose, including those based on alkali metals, alkaline earth metals, lanthanides, and early and late transition metals. libretexts.orgacs.org

Late transition metals such as palladium, rhodium, ruthenium, iridium, and gold have been extensively studied for hydroamination reactions. nih.govresearchgate.net For instance, palladium complexes have been shown to catalyze the Markovnikov hydroamination of vinylarenes with anilines. nih.gov Nickel-catalyzed hydroamination of unactivated alkenes with anthranils has also been reported, providing a route to chiral amines with high regioselectivity. acs.org Copper-hydride (CuH) catalyzed reactions have been developed for the hydroamination of alkenes with hydroxylamine esters, yielding chiral tertiary amines. organic-chemistry.orgnih.gov These catalyzed reactions represent a direct method for forming an ethyl-amine bond by reacting aniline with ethylene, although the hydroamination of a simple, non-activated gas like ethylene can be challenging.

Regioselectivity is a critical consideration in the hydroamination of unsymmetrical alkenes, determining which carbon atom of the double bond forms the new C-N bond. The outcome can lead to either Markovnikov or anti-Markovnikov products. nih.gov The regioselectivity is heavily influenced by the nature of the catalyst, the substrate, and the reaction conditions. acs.org

Markovnikov Addition : The nitrogen atom adds to the more substituted carbon of the alkene. This is often observed in reactions catalyzed by late transition metals with vinyl arenes, where the resulting benzylic metal intermediate is stabilized. libretexts.orgnih.gov

Anti-Markovnikov Addition : The nitrogen atom adds to the less substituted carbon atom. This outcome is a significant challenge, particularly for intermolecular hydroaminations, but has been achieved with catalysts based on early transition metals, lanthanides, and actinides. nih.govacs.org For example, copper-catalyzed hydroamination of terminal aliphatic alkenes exclusively yields anti-Markovnikov products. organic-chemistry.orgnih.gov

The control of regioselectivity can be achieved through various strategies, including the use of specific ligands that sterically or electronically direct the addition, or by employing directing groups on the substrate. nih.gov For the synthesis of N-ethylaniline from ethylene, regioselectivity is not a concern due to the symmetry of the alkene. However, understanding these principles is crucial for applying hydroamination to more complex substrates.

The mechanisms of transition-metal-catalyzed hydroamination are diverse and depend significantly on the metal catalyst employed. libretexts.org Several general pathways have been proposed. acs.org

For catalysts with electropositive metals (alkali, alkaline earth, rare earth), the reaction often proceeds through a metal-amido intermediate . The catalytic cycle typically involves:

Formation of a metal-amido (M-N) species.

Insertion of the alkene into the M-N bond.

Protonolysis of the resulting metal-alkyl intermediate by another amine molecule, which releases the alkylamine product and regenerates the metal-amido catalyst. wikipedia.org

For late transition metals, the mechanisms are more varied. Two primary pathways are generally considered: nih.gov

Nucleophilic Attack : The amine performs a nucleophilic attack on an alkene that has been activated by coordination to the metal center. This is common for reactions involving palladium, rhodium, and ruthenium with conjugated alkenes. nih.gov The turnover-limiting step is often the C-N bond formation itself.

Migratory Insertion : This pathway involves the oxidative addition of the amine's N-H bond to the metal center, forming a metal-hydride-amido complex. This is followed by migratory insertion of the alkene into the metal-amide (M-N) bond. Reductive elimination then yields the amine product and regenerates the active catalyst. This mechanism is more common for the hydroamination of unconjugated alkenes catalyzed by metals like ruthenium and iridium. nih.gov

An alternative "imido mechanism" has been proposed for hydroaminations catalyzed by Group 4 metals, especially with alkynes and allenes. This involves a [2+2] cycloaddition between a metal-imido (M=NR) species and the unsaturated substrate. libretexts.orgacs.org

Table 2: Mechanistic Pathways in Transition-Metal Catalyzed Hydroamination
MechanismTypical MetalsKey StepsReference
Metal-Amido InsertionAlkali, Alkaline Earth, LanthanidesAlkene insertion into M-N bond, followed by protonolysis wikipedia.org
Nucleophilic Attack on Coordinated AlkenePalladium, Rhodium, RutheniumCoordination of alkene to metal, nucleophilic attack by amine nih.gov
Migratory InsertionRuthenium, IridiumOxidative addition of N-H, alkene insertion into M-N bond, reductive elimination nih.gov
Imido MechanismGroup 4 Metals (e.g., Titanium, Zirconium)[2+2] cycloaddition of metal-imido species with substrate libretexts.orgacs.org

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods for C-N bond formation. nih.gov Electrosynthesis can enable polarity inversion (umpolung), allowing reactions between molecules of similar polarity that would not otherwise react. nih.gov The electrochemical oxidation of amines can generate reactive intermediates that facilitate the formation of new C-N bonds under mild conditions, often without the need for external chemical oxidants. nih.gov

The electrochemical oxidation of N-alkyl substituted anilines can lead to various transformations. For instance, the anodic oxidation of an amine can generate a nitrogen-centered radical or an iminium ion intermediate. nih.govnih.gov This reactive species can then be trapped by a suitable nucleophile to form a new bond. While direct electrochemical N-ethylation of aniline is less commonly reported than other C-N coupling reactions, the principles of electrochemical amine functionalization are well-established. For example, electrochemical dehydrogenative cross-coupling reactions have been developed to synthesize 3-aminoquinoxalinones and other nitrogen-containing heterocycles. nih.gov

Mechanistic studies on the electrochemical oxidation of aniline derivatives show that the process can lead to nucleophilic substitution at the α-carbon to the nitrogen. nih.gov This suggests a pathway where an electrochemically generated intermediate derived from aniline could react with an ethyl source. The development of direct electrochemical N-alkylation methods continues to be an active area of research, promising more sustainable routes to compounds like N-ethylaniline.

Electrochemical Synthesis Routes for N-Alkylated Anilines

Mechanistic Investigations of Electrochemical Oxidation

Electrochemical oxidation presents a powerful and sustainable alternative to conventional chemical methods for the synthesis and modification of amine-containing molecules. mdpi.comnih.gov The anodic oxidation of aliphatic amines and aniline derivatives has been a subject of extensive research, providing critical routes for preparing a wide range of chemically useful compounds, including pharmaceuticals. mdpi.comnih.govresearchgate.net

The fundamental process in the electrochemical oxidation of amines involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. mdpi.com This initial step is followed by deprotonation at the α-carbon (the carbon atom adjacent to the nitrogen), which generates a radical intermediate. mdpi.com This radical can then undergo a second oxidation step to form a highly reactive iminium cation. mdpi.com These intermediates are central to the synthetic utility of electrochemical amine oxidation, as they can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

The specific pathways and products of electrochemical oxidation are influenced by several factors, including the structure of the amine, the nature of the electrode material, the solvent system, and the presence of other electroactive species or nucleophiles. mdpi.comnih.gov For instance, in the case of tertiary amines, the initially formed iminium ion can react with water to yield a dealkylated amine and an aldehyde or ketone. mdpi.com This N-dealkylation is a significant metabolic pathway for many xenobiotics and a crucial transformation in pharmaceutical synthesis. researchgate.net

Role of Iminium and Radical Intermediates in Amine Oxidation

Iminium and radical intermediates are pivotal in the electrochemical oxidation of amines, dictating the course of the reaction and the nature of the final products. mdpi.combeilstein-journals.org The formation of an amine radical cation through a one-electron oxidation is a key initiating step. beilstein-journals.org This species can then follow several reaction pathways. One common pathway involves deprotonation to form an α-amino radical, which can be further oxidized to an iminium ion. beilstein-journals.org

Iminium ions are potent electrophiles and readily react with a variety of nucleophiles. nih.gov This reactivity is harnessed in numerous synthetic transformations, including the formation of C-C bonds. For example, electrochemically generated iminium ions can react with enolates or enamines to form new carbon-carbon bonds, a strategy employed in the synthesis of complex alkaloids and other bioactive molecules. nih.gov

Radical intermediates, specifically α-amino radicals, also play a crucial role. beilstein-journals.org These species can participate in radical-radical coupling reactions or be trapped by other radical species. The interplay between the formation of iminium ions and the reactivity of radical intermediates is a key aspect of controlling the selectivity of electrochemical amine oxidation. acs.org The choice of reaction conditions, such as the electrode potential and the presence of mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can influence the relative contributions of these pathways. nih.gov

IntermediateFormationKey Reactivity
Amine Radical Cation One-electron oxidation of the parent amine. beilstein-journals.orgCan deprotonate to form an α-amino radical or undergo further oxidation. beilstein-journals.org
α-Amino Radical Deprotonation of the amine radical cation. beilstein-journals.orgCan be oxidized to an iminium ion or participate in radical reactions. beilstein-journals.org
Iminium Ion Two-electron oxidation of the parent amine, often via an α-amino radical intermediate. mdpi.combeilstein-journals.orgHighly electrophilic; reacts with a wide range of nucleophiles. nih.gov

Approaches to Incorporating the Prop-2-enamide (Acrylamide) Functional Group

The prop-2-enamide, or acrylamide (B121943), moiety is a key functional group in the target molecule. Its introduction is typically achieved through well-established amidation reactions.

Amidation Reactions for Acrylamide Moiety Formation

The most direct method for forming the acrylamide group is through the reaction of an appropriate amine with acryloyl chloride or a related activated acrylic acid derivative. This is a standard amidation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acryloyl group, leading to the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative methods for amidation include the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid group of acrylic acid towards nucleophilic attack by the amine. These methods are often milder and can be advantageous when dealing with sensitive substrates.

Olefin Metathesis Strategies in Propenamide Linkage Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.comnih.govmdpi.com This reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, involves the scrambling of substituents on two olefinic substrates. sigmaaldrich.comyoutube.com While not the most direct route for the synthesis of a simple acrylamide, olefin metathesis could be conceptually applied in more complex scenarios or for the synthesis of analogues.

For instance, a cross-metathesis reaction could be envisioned between an N-allyl-substituted amine and an appropriate acrylate derivative. nih.govnih.gov This would lead to the formation of the desired propenamide linkage. The success of such a strategy would depend on the compatibility of the functional groups present in the substrates with the metathesis catalyst and the relative reactivity of the olefinic partners. sigmaaldrich.com Ring-closing metathesis (RCM) is another variant that has been extensively used to synthesize cyclic structures, including those containing amide functionalities. nih.govmdpi.com

Reaction TypeDescriptionCatalyst
Cross Metathesis (CM) Intermolecular exchange of substituents between two different olefins. sigmaaldrich.comGrubbs' catalysts, Schrock catalysts. sigmaaldrich.com
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic olefin. nih.govGrubbs' catalysts, Schrock catalysts. nih.gov

Integrated Synthetic Pathways for the Complete Compound

The synthesis of N-[3-(N-ethylanilino)propyl]prop-2-enamide requires a multi-step approach that combines the formation of the diamine precursor with the introduction of the acrylamide group.

Multi-Step Synthesis Design and Optimization

A plausible and efficient synthetic route would involve the initial synthesis of the N-ethyl-N-(3-aminopropyl)aniline precursor. This could be achieved through various standard organic transformations. One common approach is the alkylation of N-ethylaniline with a suitable three-carbon synthon containing a protected amine or a precursor functional group, such as a nitrile or a nitro group, which can be subsequently reduced to the primary amine.

For example, the reaction of N-ethylaniline with 3-chloropropionitrile, followed by reduction of the nitrile group (e.g., using lithium aluminum hydride or catalytic hydrogenation), would yield the desired N-ethyl-N-(3-aminopropyl)aniline.

Once the diamine precursor is obtained, the final step is the amidation reaction to introduce the acrylamide moiety. This is typically accomplished by reacting the primary amine of N-ethyl-N-(3-aminopropyl)aniline with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to afford the final product, this compound.

Application of Green Chemistry Principles in Synthesis (e.g., Hydrogen Borrowing Catalysis)

A greener synthetic approach to the key intermediate, N'-(3-aminopropyl)-N'-ethylaniline , could employ the principles of hydrogen borrowing catalysis. This atom-economical process avoids the use of stoichiometric alkylating agents, generating water as the primary byproduct. researchgate.net In this context, a plausible route would involve the reaction of N-ethylaniline with 3-aminopropan-1-ol.

The reaction proceeds via a catalytic cycle where the alcohol is first dehydrogenated to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with the secondary amine of N-ethylaniline to form an iminium ion, which is subsequently hydrogenated in situ to yield the desired N-alkylated product. A variety of transition-metal catalysts, including those based on ruthenium, iridium, and copper, have been shown to be effective for the N-alkylation of amines with alcohols via the borrowing hydrogen strategy. nih.govrsc.orgrsc.orgacs.orgresearchgate.net

For instance, a ruthenium complex could catalyze the N-alkylation of anilines with primary alcohols, a transformation analogous to the proposed synthesis of the key intermediate. nih.gov The use of a heterogeneous copper catalyst has also been reported for the N-alkylation of amines, offering advantages in terms of catalyst recovery and reuse. rsc.org

Table 1: Hypothetical Green Synthesis of N'-(3-aminopropyl)-N'-ethylaniline via Hydrogen Borrowing Catalysis

Reactant 1Reactant 2CatalystSolventProductByproduct
N-ethylaniline3-aminopropan-1-ol[Ru], [Ir], or [Cu] complexToluene or DioxaneN'-(3-aminopropyl)-N'-ethylanilineWater

This approach significantly enhances the environmental profile of the synthesis by minimizing waste and avoiding the use of hazardous reagents.

Advanced Reaction Mechanisms Involving N 3 N Ethylanilino Propyl Prop 2 Enamide

Mechanistic Studies of Polymerization

The polymerization of N-[3-(N-ethylanilino)propyl]prop-2-enamide can proceed through various radical mechanisms, each with distinct kinetics, thermodynamics, and levels of control over the final polymer architecture.

While specific kinetic and thermodynamic data for the free radical polymerization of this compound are not extensively documented in publicly available literature, the behavior can be inferred from studies on analogous N-substituted acrylamides. The polymerization of acrylamide (B121943) and its derivatives is known to be an exothermic process. sciepub.com

The kinetics of free radical polymerization are typically described by the classical rate equation, where the rate of polymerization (Rp) is dependent on the monomer and initiator concentrations. For acrylamide polymerization, the reaction order with respect to the monomer concentration has been reported to be between 1.2 and 1.5. researchgate.netuwaterloo.ca

Table 1: Representative Thermodynamic Data for Acrylamide Polymerization (Note: This data is for acrylamide and serves as an estimate for this compound)

ParameterValueReference
Enthalpy of Polymerization (ΔHp)-16.5 to -19 kcal/mol sciepub.com
Activation Energy (Ea)~19 kcal/mol scispace.com

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.com

RAFT Polymerization: The RAFT process is a versatile method for controlling the polymerization of a wide range of monomers, including N-substituted acrylamides. acs.orgacs.orgrsc.org Studies on N-alkyl-substituted acrylamides have shown that the reactivity in RAFT polymerization is influenced by the nature of the N-alkyl groups. acs.orgacs.org N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide, tend to exhibit higher reactivity and form more stable radicals compared to their N-monosubstituted counterparts. acs.orgacs.org This suggests that this compound, being an N,N-disubstituted acrylamide, would be a suitable monomer for controlled polymerization via RAFT.

ATRP: ATRP is another powerful CRP technique that has been successfully employed for the polymerization of various functional monomers. cmu.edusigmaaldrich.comcmu.edu The presence of the tertiary amine in the N-ethylanilino group could potentially influence the ATRP process, as tertiary amines can act as ligands for the copper catalyst. sigmaaldrich.com This interaction can affect the polymerization kinetics and control.

The molecular architecture of this compound plays a significant role in its polymerization behavior. The presence of the bulky N-ethylanilino propyl group can introduce steric hindrance, potentially affecting the propagation rate constant.

Furthermore, the tertiary amine of the anilino group can participate in acid-base equilibria, which can influence the monomer's reactivity and solubility, particularly in aqueous media. The redox-active nature of the anilino group may also open pathways for electrochemical or redox-initiated polymerization.

Reactivity of the Anilino Nitrogen Center

The anilino nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to electrophilic attack.

The nucleophilicity of anilines is influenced by the substituents on the aromatic ring and the nitrogen atom. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. The N-ethyl and N-propyl substituents on the anilino nitrogen in the target molecule are electron-donating, thus increasing the nucleophilicity of the nitrogen atom compared to unsubstituted aniline (B41778). masterorganicchemistry.com

The nucleophilicity of amines generally follows the trend of secondary > primary > tertiary, with the reduced reactivity of tertiary amines often attributed to steric hindrance. masterorganicchemistry.com However, the anilino nitrogen in this compound can still participate in nucleophilic substitution reactions with suitable electrophiles.

Table 2: Mayr Nucleophilicity Parameters for Representative Anilines (Note: This data provides a comparative context for the expected nucleophilicity of the anilino nitrogen in the subject compound)

Aniline DerivativeNucleophilicity Parameter (N)Reference
p-hydroxyaniline15.60 researchgate.net
p-methoxyaniline15.23 researchgate.net
p-methylaniline14.19 researchgate.net
Aniline13.75 researchgate.net
p-chloroaniline11.87 researchgate.net
p-cyanoaniline10.65 researchgate.net

The anilino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comwikipedia.org The N-ethylanilino group in this compound is expected to strongly activate the aromatic ring towards electrophiles.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comwikipedia.org The N-ethylanilino group can also be oxidized to form a radical cation, which can then participate in various coupling reactions.

Reactivity of the Acrylamide Olefin

The carbon-carbon double bond within the acrylamide functional group is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization renders the β-carbon electrophilic, making it susceptible to a range of conjugate addition and cycloaddition reactions.

The acrylamide moiety serves as an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is of significant importance in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of a nucleophile on the β-carbon of the acrylamide, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.

The reaction of acrylamides with amino compounds through a Michael addition results in the formation of 3-(alkylamino)propionamides. nih.gov While this reaction is reversible upon heating, it proceeds with a lower activation energy for the addition step compared to the elimination. nih.gov Thiol-Michael additions to N-acrylamides have also been studied, revealing that the reaction mechanism is consistent with a rate-limiting nucleophilic attack followed by rapid protonation of the enolate intermediate. rsc.orgrsc.org

NucleophileCatalyst/ConditionsProduct TypeKey Mechanistic Features
Primary/Secondary AminesBase or neatβ-Amino Amide AdductReversible; formation of a zwitterionic intermediate followed by proton transfer.
Thiols (e.g., Cysteine derivatives)Base catalysis (e.g., triethylamine)β-Thioether Amide AdductRate-limiting attack of the thiolate anion; rapid protonation of the enolate. rsc.org
Soft Carbon Nucleophiles (e.g., Enolates)Base (e.g., NaOEt)γ-Keto AmideFormation of a new C-C bond; requires a stabilized carbanion.

The electron-deficient alkene of the acrylamide group can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to various cyclic and heterocyclic systems. nih.govresearchgate.net These reactions are typically concerted, pericyclic processes, governed by the principles of orbital symmetry.

In Diels-Alder reactions, N-substituted acrylamides can react with electron-rich dienes to form six-membered rings. The stereochemistry of the resulting cycloadduct is controlled by the geometry of the reactants and the endo rule. Lewis acid catalysis can enhance the reactivity of the acrylamide dienophile by further lowering the energy of its LUMO.

As a dipolarophile, the acrylamide moiety can undergo 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides to construct five-membered heterocyclic rings. researchgate.net The regioselectivity of these reactions is determined by the electronic and steric properties of both the acrylamide and the 1,3-dipole. researchgate.net

Reaction TypeReactant PartnerProduct ClassKey Mechanistic Features
[4+2] Cycloaddition (Diels-Alder)Electron-rich Diene (e.g., Cyclopentadiene)Substituted Cyclohexene CarboxamideConcerted mechanism; stereospecific; often requires thermal or Lewis acid catalysis.
[3+2] Cycloaddition (1,3-Dipolar)Nitrile OxideIsoxazolineFormation of a five-membered heterocycle; regioselectivity is a key consideration. researchgate.net
[3+2] Cycloaddition (1,3-Dipolar)NitronesIsoxazolidineStereoselective formation of N-O containing heterocycles. researchgate.net

Oxidative Transformations of the Compound

The this compound molecule contains two main sites susceptible to oxidation: the tertiary aniline nitrogen and the ethyl group attached to it, and to a lesser extent, the acrylamide olefin. The oxidation can be induced either electrochemically or through chemical reagents, leading to a variety of products depending on the reaction conditions.

The electrochemical oxidation of N-alkylanilines has been extensively studied. mdpi.comnih.gov The initial step typically involves the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate is highly reactive and can undergo several subsequent reactions, including deprotonation, dimerization, and reaction with nucleophiles.

For N-ethylaniline derivatives, the radical cation can deprotonate from the α-carbon of the ethyl group to form a neutral radical, which can be further oxidized to an iminium ion. mdpi.com This iminium species is susceptible to hydrolysis, which would lead to N-deethylation, yielding N-(3-anilinopropyl)prop-2-enamide and acetaldehyde. Alternatively, the radical cation can couple with another radical cation or a neutral molecule, leading to the formation of dimeric products such as benzidine (B372746) derivatives. mdpi.com

Electrochemical MethodPotential (V vs. ref)Intermediate SpeciesFinal Product(s)
Cyclic VoltammetryAnodic ScanN-centered radical cation-
Controlled Potential Electrolysis> Oxidation PotentialRadical cation, iminium ionN-dealkylated products, dimeric compounds (benzidines). mdpi.com

Chemical oxidation of N-alkylanilines can be achieved using a variety of oxidizing agents, such as peroxides, permanganates, and dichromates. researchgate.netrsc.org The selectivity of the reaction is highly dependent on the nature of the oxidant and the reaction conditions.

With strong oxidizing agents, oxidation of the aniline ring itself can occur, leading to the formation of quinone-like structures. asianpubs.org Milder oxidizing agents may selectively target the N-alkyl group. For instance, the oxidation of N-ethyl-N-methylaniline has been shown to result in both N-oxidation and N-dealkylation as separate metabolic routes. nih.gov N-dealkylation is thought to proceed through a one-electron oxidation mechanism to form an aminium radical, which then undergoes further reaction. semanticscholar.org The oxidation of anilines can also be catalyzed by various metal complexes. mdpi.com

The acrylamide double bond is generally less susceptible to oxidation than the N-ethylanilino group. However, under forcing conditions or with specific reagents like peroxy acids, epoxidation of the double bond could potentially occur.

Oxidizing AgentReaction ConditionsMajor Product(s)Reaction Selectivity
Benzoyl PeroxideInert solventN-dealkylated and ring-substituted products. rsc.orgTargets both the N-alkyl group and the aromatic ring.
Potassium Dichromate/AcidAqueous acidPolyaniline-like materials, quinones. researchgate.netasianpubs.orgLeads to polymerization and over-oxidation.
Hydrogen Peroxide/Peroxy acidsControlled pH and temperatureN-oxides, hydroxylamines, nitroso compounds. libretexts.orgCan be selective for N-oxidation under mild conditions.

Theoretical and Computational Chemistry of N 3 N Ethylanilino Propyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic properties and predicting the chemical behavior of N-[3-(N-ethylanilino)propyl]prop-2-enamide.

Electronic Structure and Bonding Analysis

The prop-2-enamide group, on the other hand, is an α,β-unsaturated carbonyl system. This arrangement results in a conjugated π system where the electron density is drawn towards the electronegative oxygen atom. study.com This creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack. nih.gov The amide nitrogen's lone pair also participates in resonance with the carbonyl group, which imparts a planar character to the amide bond and influences its rotational barrier. mdpi.commasterorganicchemistry.com

Illustrative Data Table: Calculated Atomic Charges (Note: The following data is illustrative and based on general principles of quantum chemical calculations for similar molecular fragments. Specific values would require dedicated calculations for this compound.)

Atom/GroupPredicted Partial ChargeRationale
Aniline (B41778) NitrogenSlightly NegativeThe lone pair is partially delocalized, but nitrogen is more electronegative than the attached carbon and hydrogen atoms.
Phenyl Ring CarbonsVaried (Slightly Negative to Slightly Positive)Electron density is influenced by the amino group and the aromatic system's resonance.
Amide NitrogenSlightly NegativeLess basic than an amine nitrogen due to resonance with the carbonyl group. masterorganicchemistry.com
Carbonyl CarbonPositiveHighly electrophilic due to the electronegativity of the adjacent oxygen atom.
Carbonyl OxygenNegativeHigh electron density due to its electronegativity and participation in the carbonyl double bond.
β-Carbon (of prop-2-enamide)Slightly PositiveElectrophilic character due to conjugation with the carbonyl group. nih.gov

Application of Frontier Molecular Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the N-ethylanilino moiety, specifically on the aniline nitrogen and the phenyl ring. This is because the nitrogen's lone pair and the π-electrons of the aromatic ring are the most accessible electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

Conversely, the LUMO is anticipated to be centered on the prop-2-enamide group, particularly over the α,β-unsaturated system. nih.gov The energy of the LUMO reflects the molecule's ability to accept electrons. The electrophilic nature of the β-carbon in the acrylamide (B121943) group suggests a significant contribution to the LUMO. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of both an electron-rich aniline derivative and an electron-deficient acrylamide suggests a moderate HOMO-LUMO gap.

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following data is illustrative and based on general principles of quantum chemical calculations for similar molecular fragments. Specific values would require dedicated calculations for this compound.)

PropertyPredicted Value (Arbitrary Units)LocationImplication for Reactivity
HOMO Energy-6.5 eVN-ethylanilino groupSusceptible to electrophilic attack.
LUMO Energy-1.5 eVProp-2-enamide groupSusceptible to nucleophilic attack, particularly Michael addition. nih.gov
HOMO-LUMO Gap5.0 eVEntire MoleculeIndicates moderate chemical stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in various environments.

Conformational Analysis and Dynamics

The conformational landscape of this compound is largely dictated by the flexibility of the propyl linker. Studies on similar molecules like n-propylamine have shown that even short alkyl chains can exhibit multiple stable conformers. nih.govacs.org The rotation around the C-C single bonds in the propyl chain allows the N-ethylanilino and prop-2-enamide groups to adopt various spatial orientations relative to each other.

MD simulations would likely reveal a dynamic equilibrium between extended and more folded conformations. The specific conformers that are most populated would depend on factors such as the solvent environment and temperature. In a polar solvent, conformations that allow for favorable interactions with the solvent would be preferred.

Intermolecular Interactions and Aggregation Behavior

This compound has several features that can participate in intermolecular interactions. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). libretexts.org This can lead to the formation of hydrogen-bonded dimers or larger aggregates in solution or in the solid state.

The phenyl ring of the N-ethylanilino group can engage in π-π stacking interactions with other aromatic rings. These interactions, though weaker than hydrogen bonds, can play a significant role in the self-assembly and aggregation of the molecules.

In aqueous environments, the molecule would exhibit amphiphilic character, with the N-ethylanilino and propyl parts being more hydrophobic and the prop-2-enamide group being more hydrophilic. This could lead to aggregation behavior, such as the formation of micelles or other self-assembled structures, to minimize the exposure of the hydrophobic parts to water.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of this compound and its reactivity and properties can be inferred from the nature of its functional groups.

The reactivity of the molecule is expected to be dominated by the prop-2-enamide moiety. The electrophilic β-carbon makes it a good Michael acceptor, readily reacting with nucleophiles like thiols. nih.govnih.gov The vinyl group can also undergo polymerization.

Structure-property relationship studies on related acrylamide-containing molecules have shown that modifications to the substituents can significantly impact their physicochemical properties. For instance, the incorporation of an acrylamide group can improve both water and lipid solubility, which can be a desirable feature in various applications. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Field Topology Analysis (MFTA) for Analogous Carboxamides

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For carboxamide derivatives analogous to this compound, 3D-QSAR models have been effectively employed to elucidate the structural requirements for their biological functions. nih.govnih.gov These models help in understanding how variations in molecular properties influence the therapeutic efficacy of the compounds.

One of the key methodologies in 3D-QSAR is the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). For instance, in a study on 6-hydroxybenzothiazole-2-carboxamides, a CoMSIA model demonstrated good predictive ability with a q² value of 0.569 and an r² value of 0.915, indicating a robust correlation between the structural features and the inhibitory activity. nih.gov Such models are instrumental in predicting the activity of newly designed compounds.

Molecular Field Topology Analysis (MFTA) is another QSAR approach that utilizes local atomic descriptors to understand structure-activity relationships. nih.gov MFTA constructs a "molecular supergraph" that represents the common structural features of a training set of molecules. By assigning various physicochemical properties (like effective atomic charge, van der Waals radius, and lipophilicity) to the vertices of this supergraph, MFTA can identify the impact of local structural changes on the biological activity. nih.gov This information is invaluable for designing new, more active structures.

The following table summarizes key parameters often considered in QSAR studies of carboxamide analogs:

Descriptor CategorySpecific DescriptorsRelevance to Biological Activity
Thermodynamic Enthalpy of formation, Gibbs free energyRelates to the stability and reactivity of the molecule.
Structural Molecular weight, Molar refractivity, Connolly accessible areaInfluences how the molecule fits into a biological target.
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyDetermines the nature of intermolecular interactions.

These descriptors, when correlated with biological activity, provide a predictive model for designing novel carboxamide derivatives with enhanced therapeutic properties. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. The prop-2-enamide moiety is an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic addition reactions, particularly the aza-Michael addition.

The aza-Michael addition of an amine to an acrylate or acrylamide is a key step that can be modeled computationally. acs.orgrsc.org Density Functional Theory (DFT) is a commonly used method to study the electronic structure and reactivity of the molecules involved. rsc.org Computational studies can elucidate the reaction mechanism, which may proceed through a direct 1,4-addition or a 1,2-addition followed by rearrangement. The presence of substituents on the amine and the acrylamide can influence which pathway is favored. acs.org

Modeling the transition states of these reactions is crucial for understanding their kinetics. researchgate.net For instance, in the reaction of acrylamides with thiols, a base-assisted mechanism is often proposed where a nearby basic residue facilitates the deprotonation of the thiol. biorxiv.orgbiorxiv.org Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to model such reactions within a protein environment, providing insights into the role of the surrounding amino acid residues in stabilizing the transition state. biorxiv.orgbiorxiv.org

The table below outlines the typical steps and intermediates in a computational study of the aza-Michael addition:

Reaction StepDescriptionComputational Method
Reactant Complex Formation The initial association of the amine and the acrylamide.Geometry optimization to find the minimum energy conformation.
Transition State The highest energy point along the reaction coordinate.Transition state search algorithms (e.g., QST2, QST3) to locate the saddle point.
Intermediate Formation Formation of a zwitterionic or enolate intermediate.Geometry optimization of the intermediate structure.
Product Formation The final covalent adduct.Geometry optimization of the product.

These computational approaches provide a detailed understanding of the reaction energetics and can predict the regioselectivity and stereoselectivity of the addition, guiding synthetic efforts. acs.orgrsc.org

Rational Molecular Design Principles and Virtual Screening Approaches

Rational molecular design and virtual screening are integral components of modern drug discovery, enabling the efficient identification of promising lead compounds. mdpi.compatsnap.com These approaches are particularly relevant for designing novel inhibitors based on the this compound scaffold.

Rational design often begins with the identification of a biological target. If the three-dimensional structure of the target is known, structure-based drug design (SBDD) can be employed. This involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. patsnap.com For carboxamide-based inhibitors, this approach can help in designing molecules that form specific hydrogen bonds and hydrophobic interactions with the target protein, thereby enhancing their potency. novartis.comnih.gov

When the structure of the target is unknown, ligand-based drug design (LBDD) methods are utilized. These approaches rely on the knowledge of existing active molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active. patsnap.com

Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical compounds against a target. nih.gov VS can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) uses docking simulations to rank compounds based on their predicted binding affinity to a target protein. acs.org Ligand-based virtual screening (LBVS) uses similarity searching or machine learning models to identify compounds similar to known active molecules. patsnap.com These methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

The following table summarizes the key aspects of rational design and virtual screening:

ApproachPrincipleApplication to this compound
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the biological target to design complementary ligands.Designing analogs with improved binding affinity to a specific enzyme or receptor.
Ligand-Based Drug Design (LBDD) Uses the structures of known active compounds to infer a pharmacophore model for activity.Identifying novel scaffolds that retain the key features of active carboxamides.
Virtual Screening (VS) Computationally screens large compound libraries to identify potential hits.Discovering new lead compounds from vast chemical databases.

By integrating these computational strategies, researchers can systematically explore the chemical space around the this compound scaffold to design and identify novel compounds with desired biological activities.

Analytical Methodologies for N 3 N Ethylanilino Propyl Prop 2 Enamide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of N-[3-(N-ethylanilino)propyl]prop-2-enamide. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the anilino group, the vinyl protons of the prop-2-enamide moiety, and the aliphatic protons of the ethyl and propyl chains.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton NMR data, with signals for the aromatic carbons, the carbonyl carbon of the amide, the olefinic carbons, and the aliphatic carbons of the N-alkyl and propyl linker chains.

A summary of observed ¹³C NMR spectral data for a related compound, N-(n-Propyl) acrylamide (B121943), is presented below.

Compound Carbon Atom Chemical Shift (δ) in ppm
N-(n-Propyl) acrylamideC=O165.5
=CH131.2
=CH₂126.3
N-CH₂41.8
CH₂22.9
CH₃11.5

This table is generated based on typical chemical shifts for the functional groups present in the molecule and data from analogous structures.

Mass Spectrometry (MS) Techniques, including LC-MS for Compound Identification and Purity

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures and assessing its purity.

In the absence of a publicly available mass spectrum for this compound, analysis of related structures like n-Ethyl-n-propylaniline and Benzenamine, N-propyl- can provide insights into the expected fragmentation patterns. The electron ionization (EI) mass spectrum of N-propylaniline, for instance, shows a prominent molecular ion peak, with fragmentation occurring at the N-alkyl bond.

Expected Mass Spectrometry Data: For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways would likely involve the cleavage of the amide bond and the bonds of the propyl linker.

Compound Molecular Formula Molecular Weight Key Mass Fragments (m/z)
Benzenamine, N-propyl-C₉H₁₃N135.21135 (M⁺), 106 ([M-C₂H₅]⁺)
n-Ethyl-n-propylanilineC₁₁H₁₇N163.26163 (M⁺), 148 ([M-CH₃]⁺), 134 ([M-C₂H₅]⁺)

This data is based on publicly available mass spectra for the listed compounds.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum of acrylamide, a core component of the target molecule, displays characteristic absorption bands for the N-H stretching of the amide, the C=O stretching, and the C=C stretching of the vinyl group. bohrium.com Similarly, Raman spectroscopy can be used to identify these functional groups, with the C=C and C=O bonds giving rise to strong Raman signals. researchgate.net

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H (Amide)Stretching3350 - 31803350 - 3180
C-H (Aromatic)Stretching3100 - 30003100 - 3000
C-H (Aliphatic)Stretching2960 - 28502960 - 2850
C=O (Amide I)Stretching1680 - 16301680 - 1630
C=C (Vinyl)Stretching1640 - 16001640 - 1600
N-H (Amide II)Bending1620 - 1520-
C-NStretching1400 - 12001400 - 1200

This table is populated with data from studies on acrylamide and related compounds. bohrium.comresearchgate.netjkps.or.kr

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the anilino chromophore exhibits maximum absorbance.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. The principles of separation in UPLC are similar to HPLC, but it utilizes columns with smaller particle sizes (<2 µm). This allows for more efficient separation of the target compound from closely related impurities. A UPLC method for this compound would provide a more detailed purity profile in a shorter timeframe.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for the analysis of its volatile precursors, synthetic byproducts, or degradation products. For instance, reactants like N-ethylaniline or potential impurities can be readily quantified using GC.

The methodology typically involves headspace GC coupled with mass spectrometry (HS-GC-MS) for the simultaneous qualitative and quantitative determination of volatile analytes. nih.gov In this process, the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov A mass spectrometer serves as a detector, providing identification based on the mass-to-charge ratio of fragmented ions.

Key parameters in a GC method include the type of capillary column (e.g., DB-5MS), carrier gas (typically helium), and the temperature program. nih.govresearchgate.net The temperature program involves a controlled increase in column temperature to elute compounds with different boiling points sequentially. researchgate.net For amine-containing compounds, specialized columns designed for volatile amines may be used to achieve better peak shape and separation. nih.gov Derivatization techniques can also be employed to increase the volatility and thermal stability of less volatile analytes, though modern methods often aim for derivatization-free analysis to simplify sample preparation. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Volatile Aniline (B41778) Derivatives

ParameterTypical SettingPurpose
Instrument Gas Chromatograph coupled with Mass Spectrometer (GC-MS)Separates and identifies volatile compounds.
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or specialized amine columnSeparates individual compounds from the mixture. nih.gov
Carrier Gas Helium (99.999% purity) at a constant flow of ~1 mL/minTransports the sample through the column. nih.gov
Injection Mode Headspace or Split/SplitlessIntroduces the volatile sample into the GC system.
Temperature Program Initial: 40°C (hold 3 min), Ramp 1: to 120°C at 2°C/min, Ramp 2: to 230°C at 10°C/min (hold 2 min)Controls the elution of compounds based on boiling point. nih.gov
MS Detector Electron Ionization (EI) at 70 eVFragments molecules for identification. researchgate.net
Mass Scan Range m/z 40–400Detects a wide range of molecular fragments. nih.gov

Advanced Structural Elucidation Methods

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To analyze this compound using this technique, a high-quality single crystal of the compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the calculation of atomic positions, bond lengths, bond angles, and torsion angles. nih.gov

This analysis reveals the molecule's conformation in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov For a related N-substituted acrylamide, structural analysis showed an almost planar core unit and specific dihedral angles between the phenyl rings and the core of the molecule. nih.gov Such data is crucial for understanding the compound's physical properties and its potential for solid-state polymerization.

Table 2: Example Crystallographic Data for an N-Substituted Acrylamide Derivative

ParameterExample ValueInformation Provided
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°Defines the size and shape of the repeating unit.
Bond Length (C=O) ~1.23 ÅIndicates the distance between the carbon and oxygen atoms of the carbonyl group.
Bond Angle (N-C=O) ~122°Defines the angle within the amide group.
Dihedral Angle (Phenyl-Amide) 71.14°Describes the rotational orientation between the phenyl ring and the amide plane. nih.gov
Intermolecular Interactions C—H···O hydrogen bondsReveals how molecules are linked together in the crystal lattice. nih.gov

Microscopic Techniques for Material Characterization (e.g., AFM, STM for surface analysis)

Microscopic techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable for characterizing the surface of materials at the nanoscale, which is particularly relevant for the polymerized forms of this compound.

Scanning Tunneling Microscopy (STM) operates based on the quantum tunneling effect, where a sharp conductive tip scans across a conductive surface. numberanalytics.comnumberanalytics.com It provides atomic-level resolution images of the surface topography and can also probe the local electronic density of states. polyu.edu.hk STM is highly effective for studying conductive or semi-conductive polymers, revealing details about polymer chain arrangement, surface defects, and crystalline versus amorphous regions. numberanalytics.comacs.org

Atomic Force Microscopy (AFM) is more versatile as it can image almost any type of surface, including non-conductive polymers. polyu.edu.hk It uses a cantilever with a sharp tip to scan the material's surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a three-dimensional topographical map. AFM can provide quantitative data on surface roughness, grain size, and phase separation in polymer blends.

Table 3: Comparison of AFM and STM for Polymer Surface Analysis

FeatureAtomic Force Microscopy (AFM)Scanning Tunneling Microscopy (STM)
Principle Measures forces between a sharp tip and the sample surface.Measures quantum tunneling current between a sharp tip and the sample surface. numberanalytics.com
Sample Requirement Can be used on conductive and non-conductive materials. polyu.edu.hkRequires a conductive or semi-conductive sample. numberanalytics.com
Information Obtained Surface topography, roughness, adhesion, mechanical properties.Atomic-resolution topography, electronic structure, molecular arrangement. youtube.com
Resolution Typically nanometer scale, can achieve atomic resolution in some modes.Atomic resolution is routinely achievable. polyu.edu.hk
Application to Poly(this compound) Ideal for imaging the surface of polymer films to determine morphology and roughness.Suitable if the polymer is conductive; could reveal detailed chain packing and electronic properties.

Specialized Analytical Techniques for Polymerized Forms

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. For poly(this compound), GPC provides crucial information about the average molecular weights (Number-average Mₙ and Weight-average Mₙ) and the Polydispersity Index (PDI = Mₙ/Mₙ), which indicates the breadth of the molar mass distribution. researchgate.net

The technique separates polymer molecules based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is thus inversely proportional to the molar mass. The analysis of poly(N-isopropylacrylamide), a structurally related polymer, by GPC has shown that careful sample preparation is necessary to avoid issues like chain aggregation. researchgate.net

Table 4: Example GPC Data for a Polyacrylamide Derivative

ParameterValueSignificance
Number-Average Molar Mass (Mₙ) 64,000 g/molThe total weight of the polymer divided by the total number of molecules. researchgate.net
Weight-Average Molar Mass (Mₙ) 89,600 g/molAn average that gives more weight to heavier molecules. acs.org
Polydispersity Index (PDI) 1.4A measure of the broadness of the molar mass distribution; a value of 1.0 indicates a monodisperse sample. researchgate.net
Eluent Tetrahydrofuran (THF)The solvent used to dissolve the polymer and carry it through the column. researchgate.net
Detector Refractive Index (RI) and Multi-Angle Light Scattering (MALS)RI detects concentration, while MALS provides an absolute measure of molar mass.

Small-Angle Neutron Scattering (SANS) for Polymer Morphology

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale of approximately 1 to 100 nanometers. nist.gov For polymers derived from this compound, SANS can provide detailed information about polymer chain conformation in solution, the morphology of polymer blends, and the structure of self-assembled systems like micelles or gels. tandfonline.commdpi.com

SANS measures the elastic scattering of a beam of neutrons by a sample. The scattering pattern depends on the spatial arrangement and composition of the material. A key advantage of SANS is the ability to use isotopic substitution (contrast variation), typically by replacing hydrogen with deuterium (B1214612) in the polymer, solvent, or specific parts of a copolymer. nist.gov This allows different components of a complex system to be highlighted, providing unambiguous information on the structure and interactions. For example, SANS has been used to study the conformation of polymer chains grafted onto cellulose (B213188) nanocrystals and to characterize polymer dispersions. nih.govnih.gov

Table 5: Structural Information Obtainable from SANS for Polymer Systems

Parameter/InformationDescription
Radius of Gyration (R₉) A measure of the overall size and shape of a single polymer chain in solution.
Form Factor P(q) Describes the shape and intra-particle structure of the scattering objects (e.g., polymer coils, micelles). researchgate.net
Structure Factor S(q) Describes the inter-particle interactions and spatial arrangement of polymer chains or aggregates.
Domain Size and Spacing In block copolymers or phase-separated blends, SANS can determine the size of the different domains.
Conformation of Polymer Chains Can distinguish between different chain models, such as Gaussian coils or rigid rods. ias.ac.in
Aggregation Number For micellar systems, SANS can determine the average number of polymer chains per micelle.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available research or data specifically detailing the chemical compound This compound or its polymerized forms. Consequently, an article detailing its applications in advanced materials science as per the requested outline cannot be generated at this time.

Extensive searches were conducted to identify information regarding the synthesis, properties, and applications of this specific compound in the fields of optical materials, polymeric materials engineering, and imaging technologies. These searches included investigations into its potential use in:

Nonlinear optical chromophores and azo dyes

Light-emitting and light-sensitive systems

The design and synthesis of functional polymers and copolymers

The formation of specialized hydrogels and polymer networks

Materials for imaging and photography technologies

The lack of any specific findings suggests that "this compound" may be a novel or highly specialized compound that has not yet been the subject of published research. It is also possible that the compound is referred to by a different chemical name or identifier in existing literature. Without a discoverable CAS number or alternative nomenclature, further investigation into its properties and applications is not feasible.

Therefore, the detailed article on the "Applications of this compound and its Polymerized Forms in Advanced Materials Science" cannot be provided due to the absence of foundational scientific information on the subject compound.

Applications of N 3 N Ethylanilino Propyl Prop 2 Enamide and Its Polymerized Forms in Advanced Materials Science

Materials for Imaging and Photography Technologies

Role in Silver Halide Photographic Materials and Light-Sensitive Layers

Polymers derived from N-[3-(N-ethylanilino)propyl]prop-2-enamide and its analogs play a significant role in the construction of modern silver halide photographic materials. wikipedia.orguwec.edu In these systems, the polymer acts as a critical component of the emulsion layers, which are composed of light-sensitive silver halide crystals dispersed in a gelatin matrix. wikipedia.org The gelatin and other polymeric additives serve as protective colloids, preventing the aggregation of silver halide grains and influencing the final properties of the photographic material. wikipedia.org

The incorporation of polymers containing N-substituted acrylamide (B121943) units, such as this compound, can influence several key characteristics of the photographic material. These include the viscosity, coating properties, and mechanical strength of the light-sensitive layers. Furthermore, the N-ethylanilino group, a tertiary amine, can act as a scavenger for photogenerated holes or oxidized developer species, thereby reducing photographic fog and improving image sharpness and stability. While direct performance data for this compound in this specific application is not extensively detailed in open literature, the functional groups present in the molecule are consistent with those known to be beneficial in photographic emulsions.

The general composition of a silver halide emulsion layer is detailed in the interactive table below, highlighting the typical components and their functions.

ComponentChemical Example(s)Function(s) in Photographic Emulsion
Light-Sensitive AgentSilver Bromide (AgBr), Silver Chloride (AgCl), Silver Iodide (AgI)Forms the latent image upon exposure to light. uwec.edu
Protective ColloidGelatinPrevents aggregation of silver halide crystals; provides structural integrity. wikipedia.org
Sensitizing DyesCyanine dyesExtend the spectral sensitivity of the silver halide crystals to different wavelengths of light.
AntifoggantsMercaptoazolesMinimize the formation of non-image silver (fog) during development. patentcut.com
HardenersFormaldehyde, GlutaraldehydeCross-link the gelatin to improve mechanical strength and thermal stability.
Polymeric AdditivesPoly(this compound) and related polymersModify viscosity, improve coating properties, and potentially act as halogen acceptors.

Development of Advanced Photosensitive Compositions

Beyond traditional photography, this compound is a valuable monomer for the creation of advanced photosensitive compositions, which are materials that undergo a chemical or physical change upon exposure to light. These compositions are integral to a wide range of technologies, including photolithography, 3D printing, and the manufacturing of printing plates.

The acrylamide functionality of this compound allows it to readily participate in photopolymerization reactions. In the presence of a suitable photoinitiator, exposure to light of a specific wavelength initiates the rapid conversion of the liquid monomer into a solid, cross-linked polymer network. The N-ethylanilino group can play a dual role in these systems. It can act as a co-initiator, accelerating the rate of polymerization, and its presence in the final polymer can impart specific properties such as altered refractive index, improved adhesion, or enhanced thermal stability.

The table below outlines the fundamental components of a typical photopolymerizable composition.

ComponentExample(s)Function
Monomer/OligomerThis compound , Pentaerythritol triacrylateThe polymerizable species that forms the solid material upon curing.
Photoinitiator2,2-Dimethoxy-2-phenylacetophenoneAbsorbs light and generates reactive species (free radicals or cations) to initiate polymerization.
Co-initiatorTertiary amines (e.g., the N-ethylanilino group)Enhances the efficiency of the photoinitiator and can accelerate the polymerization rate.
AdditivesPigments, Fillers, StabilizersModify the color, mechanical properties, and shelf-life of the composition.

Other Emerging Materials Applications

While the primary documented applications of this compound are in the photographic and photosensitive industries, its unique chemical structure suggests potential for use in other advanced materials.

Components in Sensory Materials

The development of chemical sensors is a rapidly growing field, and polymers are often used as the active sensing element. While there is no direct research specifically detailing the use of poly(this compound) in sensory materials, polymers containing similar functional groups, such as polyaniline and its derivatives, have been extensively studied for this purpose. mdpi.comresearchgate.net These conductive polymers can exhibit changes in their electrical properties in the presence of certain analytes, forming the basis of a sensor. mdpi.com

The N-ethylanilino groups along the backbone of polymerized this compound could potentially interact with various analytes through dipole-dipole interactions, hydrogen bonding, or acid-base chemistry. Such interactions could lead to measurable changes in the polymer's optical or electrical properties, such as its fluorescence, absorbance, or conductivity. This makes it a candidate for further research in the development of novel sensory materials. For instance, molecularly imprinted polymers (MIPs), which are polymers designed with specific recognition sites for a target molecule, have been synthesized using structurally related N-(2-arylethyl)-2-methylprop-2-enamides. nih.govresearchgate.net This suggests a potential pathway for creating selective sensors based on polymers of this compound.

Supports for Heterogeneous Catalysis

In heterogeneous catalysis, a catalyst is supported on a solid material, which facilitates its separation from the reaction mixture and allows for its reuse. Polymers have emerged as versatile supports for catalysts due to their tunable properties and high surface area. Polyacrylamide-based materials, in particular, have been explored as supports for various catalytic systems. researchgate.net

While specific studies on the use of poly(this compound) as a catalyst support are not prevalent, its structure offers intriguing possibilities. The tertiary amine of the N-ethylanilino group can act as a coordination site for metal catalysts, effectively immobilizing them within the polymer matrix. This could be advantageous in a variety of organic reactions where homogeneous catalysts are effective but difficult to separate from the products. The polymer backbone provides a stable and potentially porous support, and the local chemical environment around the catalytic sites can be tuned by copolymerizing this compound with other monomers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[3-(N-ethylanilino)propyl]prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between acryloyl chloride and the amine precursor (e.g., 3-(N-ethylanilino)propylamine). Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
  • Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like polymerization.
  • Catalysts : Triethylamine or DMAP may be used to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is the structural identity of this compound confirmed?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the enamide moiety (δ ~6.0–6.5 ppm for vinyl protons) and ethylanilino group (δ ~3.2–3.5 ppm for N-CH2_2).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1600 cm1^{-1} (C=C stretching).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Anti-inflammatory screening : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, impurity formation) be addressed?

  • Methodology :

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted acryloyl chloride or dimerization products).
  • Optimization : Adjust stoichiometry (amine:acyl chloride ratio ~1:1.2) or employ slow addition techniques.
  • Alternative routes : Microwave-assisted synthesis to reduce reaction time and improve yield .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., COX-2, EGFR).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes.
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM).
  • Orthogonal assays : Confirm anti-inflammatory effects via both ELISA (protein level) and qPCR (mRNA level).
  • Metabolite profiling : LC-MS to identify degradation products that may influence results .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release.
  • Pharmacokinetic studies : Monitor plasma half-life and tissue distribution in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.